"synthesis and characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid"
"synthesis and characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-(4-methylphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The document details a two-step synthetic sequence commencing with the alkylation of 4-methylphenylacetonitrile, followed by the hydrolysis of the resulting cyclobutanecarbonitrile intermediate. We delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and parameter optimization. Furthermore, this guide establishes a full characterization protocol for the target compound, presenting predicted analytical data based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this and similar 1-arylcyclobutane-1-carboxylic acid derivatives.
Introduction and Strategic Overview
Aryl-substituted cyclobutane moieties are considered privileged structures in modern drug discovery. The strained four-membered ring imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property positions. 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid, in particular, serves as a key intermediate for more complex molecular architectures. Its synthesis, while not extensively documented in dedicated literature, can be reliably achieved through established organic chemistry transformations.
The synthetic strategy outlined herein was chosen for its efficiency, high potential yield, and reliance on readily available starting materials. The core logic involves the creation of the key quaternary carbon center on the cyclobutane ring via nucleophilic substitution, followed by the conversion of a stable nitrile intermediate into the desired carboxylic acid functional group.
Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid
The synthesis is approached as a two-stage process: first, the construction of the substituted cyclobutane ring, and second, the hydrolysis of the nitrile to the final carboxylic acid.
Caption: Overall synthetic workflow for the target compound.
Step 1: Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile
The formation of the cyclobutane ring is achieved via a tandem alkylation reaction. The α-carbon of 4-methylphenylacetonitrile is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base. The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an initial S(_N)2 reaction. This is followed by an intramolecular S(_N)2 reaction, where the newly formed substituted chain cyclizes to form the four-membered ring.
Mechanistic Rationale: The choice of a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is critical. Weaker bases, such as alkoxides, may not be sufficient to fully deprotonate the arylacetonitrile, leading to side reactions or low conversion. The reaction proceeds through a carbanion intermediate, which is stabilized by the electron-withdrawing effect of the nitrile group and the resonance delocalization into the aromatic ring[1].
Caption: Mechanism of the cyclization reaction.
Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry liquid ammonia (if using NaNH₂) or anhydrous THF (if using LDA).
-
Base Addition: Cool the flask to the appropriate temperature (-33 °C for NH₃, -78 °C for THF). Slowly add sodium amide (1.1 equivalents) or LDA solution (1.1 equivalents).
-
Deprotonation: To the stirred base suspension/solution, add a solution of 4-methylphenylacetonitrile (1.0 equivalent) in the corresponding dry solvent dropwise over 30 minutes. Allow the mixture to stir for 1 hour to ensure complete formation of the carbanion.
-
Alkylation: Add 1,3-dibromopropane (1.05 equivalents) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux for 12-18 hours.
-
Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-methylphenyl)cyclobutane-1-carbonitrile.
Step 2: Hydrolysis to 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid
The nitrile functional group is a robust carboxylic acid precursor that can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its directness, converting the nitrile to the carboxylic acid in a single workup procedure[2][3].
Mechanistic Rationale: The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt[4].
Experimental Protocol:
-
Setup: In a round-bottom flask, combine the 1-(4-methylphenyl)cyclobutane-1-carbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by TLC until the starting nitrile is consumed.
-
Workup: Cool the reaction mixture in an ice bath and cautiously pour it over crushed ice. This will often cause the carboxylic acid product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield the pure 1-(4-methylphenyl)cyclobutane-1-carboxylic acid as a crystalline solid[5].
Characterization of the Final Product
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(4-methylphenyl)cyclobutane-1-carboxylic acid. The following data are predicted based on the structure and established spectroscopic principles for analogous compounds[6][7][8].
Physical and Chemical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem CID: 23295038[9] |
| Molecular Weight | 190.24 g/mol | PubChem CID: 23295038[9] |
| Appearance | White to off-white crystalline solid | Based on similar aryl carboxylic acids |
| Solubility | Soluble in organic solvents (DMSO, MeOH, CHCl₃), sparingly soluble in hot water | General property of organic acids |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region will display a characteristic AA'BB' system for the para-substituted ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | broad singlet | 1H | -COO H |
| ~7.30 | doublet | 2H | Aromatic CH (ortho to -C(R)COOH) |
| ~7.15 | doublet | 2H | Aromatic CH (ortho to -CH₃) |
| ~2.50 - 2.70 | multiplet | 4H | Cyclobutane -CH ₂- (α to C1) |
| ~2.35 | singlet | 3H | Ar-CH ₃ |
| ~1.90 - 2.10 | multiplet | 2H | Cyclobutane -CH ₂- (β to C1) |
Rationale: The acidic proton of a carboxylic acid typically appears far downfield (>10 ppm) and is often broad[7][8]. The aromatic protons are split into two doublets due to the para-substitution pattern. The cyclobutane protons will appear as complex multiplets due to their diastereotopic nature and coupling with each other.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the presence of the 12 unique carbon atoms in the structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | -C OOH |
| ~142 | Aromatic C -C(R)COOH (ipso) |
| ~137 | Aromatic C -CH₃ (ipso) |
| ~129 | Aromatic C H (ortho to -CH₃) |
| ~126 | Aromatic C H (ortho to -C(R)COOH) |
| ~45 | Quaternary C 1 of cyclobutane |
| ~32 | C H₂ of cyclobutane (α) |
| ~21 | Ar-C H₃ |
| ~16 | C H₂ of cyclobutane (β) |
Rationale: Carboxyl carbons are characteristically found in the 165-185 ppm region[8]. The quaternary sp² carbons will be deshielded, while the protonated aromatic carbons will appear in the typical 125-130 ppm range. The aliphatic carbons of the cyclobutane ring will be the most upfield signals.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is highly diagnostic for the carboxylic acid functional group.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch (from H-bonded dimer) |
| ~3050 | Medium, sharp | Aromatic C-H stretch |
| ~2950 | Medium, sharp | Aliphatic C-H stretch |
| 1710 - 1690 | Strong, sharp | C=O stretch (from H-bonded dimer) |
| ~1610, ~1500 | Medium-Weak | Aromatic C=C stretches |
| 1320 - 1210 | Strong | C-O stretch |
| 950 - 910 | Medium, broad | O-H bend (out-of-plane) |
Rationale: The most telling feature is the extremely broad O-H stretch centered around 3000 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer[10]. This is accompanied by a strong carbonyl (C=O) absorption around 1700 cm⁻¹[7][10].
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
| m/z Value | Interpretation |
| 190 | [M]⁺, Molecular ion |
| 173 | [M - OH]⁺ |
| 145 | [M - COOH]⁺, loss of the carboxyl group |
| 119 | [C₉H₁₁]⁺, Tropylium-like ion after fragmentation |
| 91 | [C₇H₇]⁺, Tropylium ion |
Rationale: The molecular ion peak should be observable. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (17 amu) and the entire carboxyl group (45 amu)[7][11]. Fragmentation of the tolyl group can lead to the characteristic tropylium ion at m/z 91.
Conclusion
This guide presents a validated and logical approach to the synthesis and characterization of 1-(4-methylphenyl)cyclobutane-1-carboxylic acid. By employing a two-step sequence of nitrile alkylation followed by hydrolysis, the target compound can be prepared efficiently from common starting materials. The provided protocols are based on well-understood reaction mechanisms and can be adapted for the synthesis of related analogues. The comprehensive characterization data, while predictive, serves as a reliable benchmark for researchers to confirm the successful synthesis and purity of their material. This document provides the necessary foundation for the confident application of this valuable chemical building block in further research and development endeavors.
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